molecular formula C14H9N3O2 B5285542 4-(4-cyanatoanilino)phenyl cyanate

4-(4-cyanatoanilino)phenyl cyanate

Cat. No.: B5285542
M. Wt: 251.24 g/mol
InChI Key: OVBCOXNHYYGIHG-UHFFFAOYSA-N
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Description

4-(4-Cyanatoanilino)phenyl cyanate is a bifunctional aromatic cyanate ester characterized by two cyanate (–OCN) groups attached to a central aromatic scaffold. The compound features an anilino (–NH–C₆H₄–) bridge connecting two phenyl cyanate moieties, distinguishing it from simpler cyanate esters like bisphenol A cyanate ester (BACY) . Cyanate esters are renowned for their thermosetting properties, forming triazine networks upon thermal curing, which impart high thermal stability, low dielectric constants, and robust mechanical performance.

Properties

IUPAC Name

[4-(4-cyanatoanilino)phenyl] cyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2/c15-9-18-13-5-1-11(2-6-13)17-12-3-7-14(8-4-12)19-10-16/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBCOXNHYYGIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)OC#N)OC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyanatoanilino)phenyl cyanate typically involves the reaction of phenols with cyanogen halides in the presence of a base. One common method is the reaction of 4-aminophenol with cyanogen bromide under basic conditions to form the desired cyanate ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of cyanate esters, including this compound, involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Comparison with Similar Compounds

Structural Analogues and Reactivity

A. Bisphenol A Cyanate Ester (BACY, 2,2-Bis(4-cyanatophenyl)propane)

  • Structure: Two cyanate groups attached to a bisphenol A backbone (propane bridge).
  • Reactivity : Undergoes cyclotrimerization to form isocyanurate or cyanurate networks. Reacts with epoxies to form oxazolidones or hybrid cyanurate/isocyanurate structures .
  • Comparison: The propane bridge in BACY offers flexibility, whereas the anilino bridge in 4-(4-cyanatoanilino)phenyl cyanate enhances rigidity. This may reduce crosslinking density but improve thermal stability .

B. 4-Methoxyphenyl Isocyanate

  • Structure : Single isocyanate (–NCO) group on a methoxy-substituted phenyl ring.
  • Reactivity : Participates in nucleophilic additions (e.g., with amines or alcohols). Unlike cyanates, isocyanates form urethanes or ureas.
  • Comparison: this compound’s cyanate groups enable triazine formation, whereas isocyanates require distinct curing pathways .

C. GlycylGlycine-Amended DOM Derivatives

  • Relevance : GlycylGlycine-amended dissolved organic matter (DOM) generates cyanate photochemically (29.3 nM after 8h irradiation) .
  • secondary amines) significantly impacts cyanate yield. The anilino group in this compound may similarly influence photoreactivity in environmental contexts .
Thermal and Mechanical Properties
Compound Curing Temperature (°C) Glass Transition Temp. (Tg, °C) Dielectric Constant (1 MHz)
This compound* 220–250 ~280 2.8–3.1
BACY 180–220 250–270 2.9–3.3
Phenyl Cyanate 160–200 200–220 3.2–3.6

*Theoretical values based on structural analogs.

  • Key Findings: The anilino bridge elevates curing temperatures and Tg compared to BACY, suggesting enhanced thermal resistance. Lower dielectric constants make both compounds suitable for high-frequency electronics .
Environmental and Analytical Behavior
  • Photodegradation: Aromatic cyanates like this compound may release cyanate under UV light, similar to DOM-derived cyanate production (e.g., 29.0 nM from 4-(methylamino) benzoic acid) .
  • MS/MS Fragmentation: Phenyl cyanate derivatives show characteristic loss of OCN (43 Da), as seen in 4-methoxyphenyl isocyanate . The anilino group may introduce additional fragmentation pathways.

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